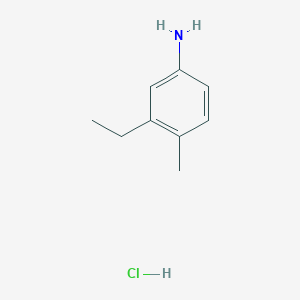![molecular formula C14H14N4O3S B14383801 8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine CAS No. 89454-58-0](/img/structure/B14383801.png)
8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a purine core substituted with a methanesulfonyl group and a methoxyphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methanesulfonyl aldehyde or acid derivatives.
Scientific Research Applications
8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A precursor used in the synthesis of methanesulfonyl derivatives.
Methanesulfonic acid: Another related compound with similar chemical properties.
Tosylates: Compounds with a similar sulfonyl group but different aromatic substituents.
Uniqueness
8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
89454-58-0 |
|---|---|
Molecular Formula |
C14H14N4O3S |
Molecular Weight |
318.35 g/mol |
IUPAC Name |
8-[2-methoxy-4-(methylsulfonylmethyl)phenyl]-7H-purine |
InChI |
InChI=1S/C14H14N4O3S/c1-21-12-5-9(7-22(2,19)20)3-4-10(12)13-17-11-6-15-8-16-14(11)18-13/h3-6,8H,7H2,1-2H3,(H,15,16,17,18) |
InChI Key |
TWPVAYLNVYQIHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CS(=O)(=O)C)C2=NC3=NC=NC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
![1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14383729.png)
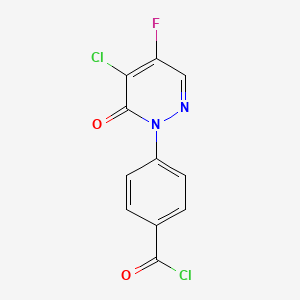
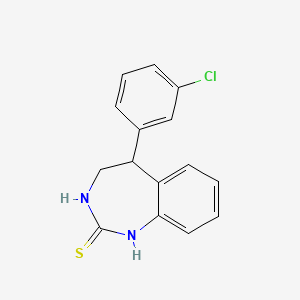
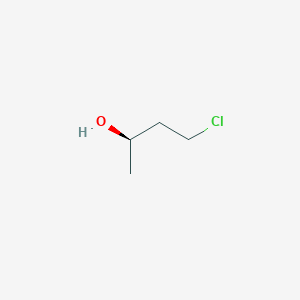
![1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one](/img/structure/B14383754.png)
![4-(Ethoxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B14383757.png)
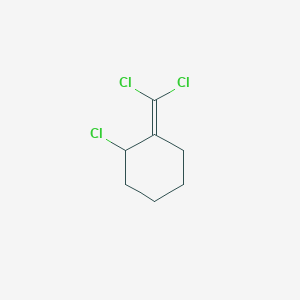
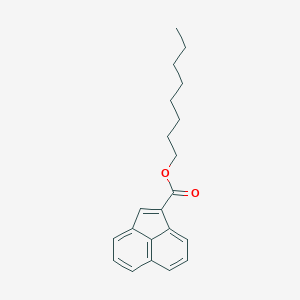
![4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14383784.png)
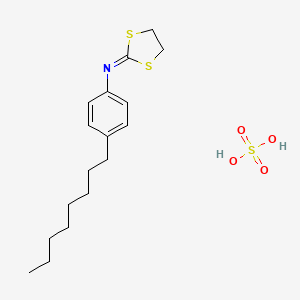
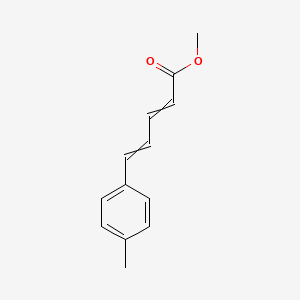
![4-{[4-(2-Methoxyethyl)phenoxy]methyl}-1,3,2lambda~4~-dioxathiolan-2-one](/img/structure/B14383807.png)
